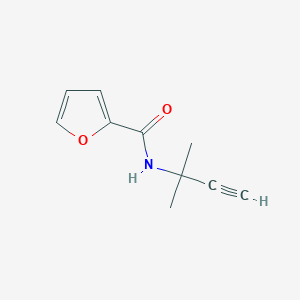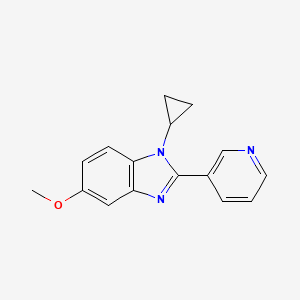
1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole
Vue d'ensemble
Description
1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Cyclopropyl and methoxy group introduction: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Pyridine ring attachment: The pyridine moiety can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a hydroxylated benzimidazole derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to known drugs.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-cyclopropyl-5-methoxy-2-(pyridin-2-yl)-1H-benzimidazole
- 1-cyclopropyl-5-methoxy-2-(pyridin-4-yl)-1H-benzimidazole
- 1-cyclopropyl-5-methoxy-2-(quinolin-3-yl)-1H-benzimidazole
Uniqueness
1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C16H15N3O |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole |
InChI |
InChI=1S/C16H15N3O/c1-20-13-6-7-15-14(9-13)18-16(19(15)12-4-5-12)11-3-2-8-17-10-11/h2-3,6-10,12H,4-5H2,1H3 |
Clé InChI |
MKMVNTFXDQLCAW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C(=N2)C3=CN=CC=C3)C4CC4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(4-Chlorophenyl)cyclobutyl]-2-methoxyethanone](/img/structure/B8579937.png)


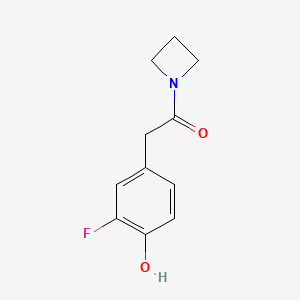
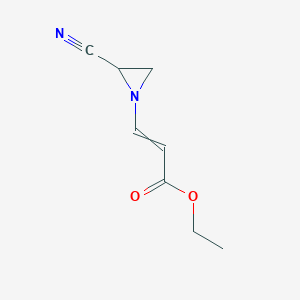


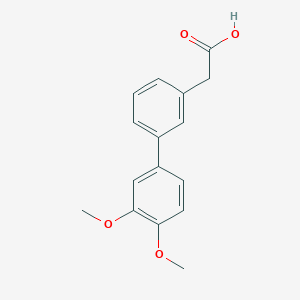
phosphanium bromide](/img/structure/B8579997.png)
![N-[5-(2-aminopyrimidin-5-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8580002.png)
![Methyl 5-acetylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8580008.png)
